molecular formula C21H11N3O4S B11666000 2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11666000
M. Wt: 401.4 g/mol
InChI Key: AQQNACUDPXLJTP-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzothiazole moiety fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes, followed by cyclization and nitration reactions. One common method includes:

    Condensation Reaction: 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of an acid catalyst to form the benzothiazole ring.

    Cyclization: The intermediate product undergoes cyclization to form the isoindole structure.

    Nitration: The final step involves nitration using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. .

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzothiazole derivative with applications in UV stabilization.

    2-aminobenzenethiol derivatives: Compounds with similar structures and biological activities.

Uniqueness

2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzothiazole moiety with an isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H11N3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H11N3O4S/c25-20-15-10-9-14(24(27)28)11-16(15)21(26)23(20)13-7-5-12(6-8-13)19-22-17-3-1-2-4-18(17)29-19/h1-11H

InChI Key

AQQNACUDPXLJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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